2-Nitro-4-[(e)-phenyldiazenyl]aniline
Description
Significance of Azo Compounds in Advanced Chemical Synthesis
Azo compounds are integral to modern chemical synthesis, primarily due to their vibrant colors and the versatility of the azo group. britannica.com The synthesis of azo compounds, typically through a diazotization reaction followed by coupling, is a fundamental process in organic chemistry. numberanalytics.comunb.ca This reaction involves treating a primary aromatic amine with nitrous acid to form a diazonium salt, which is then reacted with a coupling agent, such as an electron-rich aromatic compound, to produce the azo compound. vedantu.comjchemrev.com The ability to use a wide variety of aromatic amines and coupling components allows for the creation of a vast array of azo dyes with different colors and properties. imrpress.com Beyond their traditional use as dyes, azo compounds are also valuable intermediates in the synthesis of other organic molecules. nih.gov
Role of Nitro and Amine Functionalities in Azo Chromophores
The color of azo dyes is determined by the azo bond and the associated chromophores and auxochromes within the molecule's aromatic rings. nih.gov The nitro group (-NO2) and the amine group (-NH2) are crucial functionalities that significantly influence the electronic properties and, consequently, the color and reactivity of azo chromophores. The nitro group, being a strong electron-withdrawing group, and the amine group, an electron-donating group, can be strategically placed on the aromatic rings to modulate the electronic charge distribution across the conjugated system. This push-pull electronic effect is fundamental to the design of azo dyes with specific colors and has been a subject of extensive research.
Overview of Research Trajectories for Aromatic Diazenyl Anilines
Research on aromatic diazenyl anilines, a subset of azo compounds, is multifaceted. A significant area of investigation involves the synthesis of novel derivatives with enhanced properties. nih.gov For instance, the introduction of different substituents on the aniline (B41778) or phenyl rings can lead to dyes with improved lightfastness, thermal stability, and affinity for various substrates. mdpi.com Furthermore, the unique electronic properties of these compounds make them candidates for applications beyond traditional dyeing, such as in nonlinear optical (NLO) materials and as chemo-sensors for environmental analysis. thermofisher.comchromatographyonline.com The study of their structural and conformational properties, often through techniques like X-ray crystallography, provides valuable insights into their structure-property relationships. qut.edu.aunih.gov
Structure
3D Structure
Properties
CAS No. |
2756-75-4 |
|---|---|
Molecular Formula |
C12H10N4O2 |
Molecular Weight |
242.23 g/mol |
IUPAC Name |
2-nitro-4-phenyldiazenylaniline |
InChI |
InChI=1S/C12H10N4O2/c13-11-7-6-10(8-12(11)16(17)18)15-14-9-4-2-1-3-5-9/h1-8H,13H2 |
InChI Key |
CBULPXZYVCBKMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)N)[N+](=O)[O-] |
Origin of Product |
United States |
Chemical Profile of 2 Nitro 4 E Phenyldiazenyl Aniline
Synthesis and Purification Methods
The synthesis of this compound typically follows the general principles of azo coupling. One common method involves the diazotization of an appropriate aniline derivative, followed by coupling with another aromatic compound. For instance, the reaction can be initiated by diazotizing p-nitroaniline and subsequently coupling the resulting diazonium salt with aniline. researchgate.net Alternative synthetic routes may involve the condensation of nitroaromatic compounds with anilines. wikipedia.org
Purification of the crude product is essential to obtain a compound of high purity for subsequent applications and characterization. Recrystallization from a suitable solvent, such as ethanol, is a common method used to purify the synthesized this compound. magritek.com
Spectroscopic and Chromatographic Data
The characterization of this compound relies on various spectroscopic and chromatographic techniques.
UV-Vis Spectroscopy: The UV-Vis spectrum of azo dyes is crucial for determining their color and absorption properties. For a similar compound, p-nitroaniline-based reactive dye, the maximum absorbance was observed at 220 nm. researchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule. Key vibrational bands would be expected for the N-H stretching of the amine group, the N=N stretching of the azo group, and the symmetric and asymmetric stretching of the nitro group.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are vital for elucidating the detailed molecular structure. The chemical shifts and coupling patterns of the protons and carbons in the aromatic rings provide definitive structural information.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation patterns. For a related compound, the molecular ion peak was observed, confirming its molecular weight. researchgate.net
Chromatography: Techniques like Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are used to assess the purity of the compound and to separate it from any impurities or byproducts. scribd.com Different solvent systems can be employed to achieve optimal separation. thermofisher.comchromatographyonline.com
Structural and Conformational Analysis
The three-dimensional structure and conformation of this compound are key to understanding its properties. The "(e)" in the name indicates the trans configuration about the azo double bond, which is generally the more stable isomer. X-ray crystallographic studies of similar azo compounds have provided detailed information on bond lengths, bond angles, and intermolecular interactions. For example, the crystal structure of a related trinitro-substituted phenyldiazenylaniline derivative revealed a non-planar arrangement of the diphenyl-diazenyl ring system. nih.gov The molecule also exhibited an intramolecular hydrogen bond between the aniline N-H and an ortho-nitro group. nih.gov Such structural features significantly influence the compound's physical and chemical behavior.
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Nitro 4 E Phenyldiazenyl Aniline
Vibrational Spectroscopic Analysis
Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the molecular vibrations of a compound. These vibrations are specific to the types of chemical bonds present and their immediate environment, making this analysis fundamental for functional group identification.
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique for identifying the functional groups within a molecule. bas.bg It operates by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. scienceworldjournal.org For 2-Nitro-4-[(e)-phenyldiazenyl]aniline, the FT-IR spectrum is expected to display a series of characteristic absorption bands that confirm the presence of its key structural components: the nitro group, the primary amine, the azo linkage, and the substituted aromatic rings.
The primary amine (-NH₂) group typically shows symmetric and asymmetric stretching vibrations. scienceworldjournal.org The nitro (-NO₂) group, a strong electron-withdrawing group, exhibits distinct asymmetric and symmetric stretching frequencies. researchgate.net The trans-azo (-N=N-) bond vibration is often weak in intensity or inactive in the infrared spectrum due to its low dipole moment, but can sometimes be observed. scienceworldjournal.org The aromatic rings produce characteristic C-H and C=C stretching bands. nih.gov
Table 1: Expected FT-IR Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |
| Amine (-NH₂) | Asymmetric & Symmetric N-H Stretch | 3300 - 3500 | scienceworldjournal.org |
| Aromatic C-H | C-H Stretch | 3000 - 3100 | nih.gov |
| Aromatic C=C | C=C Ring Stretch | 1500 - 1600 | nih.gov |
| Nitro (-NO₂) | Asymmetric N=O Stretch | 1500 - 1550 | researchgate.net |
| Azo (-N=N-) | N=N Stretch | 1400 - 1450 | scienceworldjournal.org |
| Nitro (-NO₂) | Symmetric N=O Stretch | 1300 - 1360 | researchgate.net |
| Aromatic C-N | C-N Stretch | 1250 - 1350 | scienceworldjournal.org |
Raman spectroscopy serves as a valuable counterpart to FT-IR analysis. It measures the inelastic scattering of monochromatic light, providing information on vibrational modes that are often weak or silent in FT-IR. This is particularly true for non-polar bonds.
For this compound, the symmetric azo (-N=N-) stretching vibration, which may be faint in the FT-IR spectrum, is expected to yield a strong signal in the Raman spectrum. nih.gov Similarly, the symmetric stretch of the nitro group is typically a prominent Raman band. nih.gov As a colored compound, it is also a candidate for Resonance Raman spectroscopy, a technique that can dramatically enhance the Raman signals of vibrations associated with the molecule's chromophore (the conjugated azo system), providing deeper insight into its electronic and structural properties. nih.gov
Table 2: Expected Raman Shifts for Key Functional Groups
| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Reference |
| Aromatic C=C | Ring Stretching | 1580 - 1610 | nih.gov |
| Azo (-N=N-) | N=N Stretch | 1390 - 1450 | nih.gov |
| Nitro (-NO₂) | Symmetric N=O Stretch | 1290 - 1350 | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopic Investigation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the detailed carbon-hydrogen framework of a molecule. By analyzing the behavior of atomic nuclei in a strong magnetic field, NMR provides information on the chemical environment, connectivity, and stereochemistry of atoms.
¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In this compound, the aromatic protons will appear in the downfield region of the spectrum (typically 6.5-8.5 ppm), with their precise chemical shifts determined by the electronic influence of the substituents on each ring.
The protons on the dinitrophenyl ring are influenced by the electron-donating amine (-NH₂) group and the electron-withdrawing nitro (-NO₂) and azo (-N=N-) groups. The protons on the second phenyl ring are influenced solely by the azo group. The amine protons (-NH₂) typically appear as a broad singlet whose chemical shift can be sensitive to solvent and concentration. rsc.org
Table 3: Predicted ¹H NMR Chemical Shifts (δ) for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Reference |
| -NH₂ | 4.0 - 6.0 | Broad Singlet | rsc.orgchemicalbook.com |
| Aromatic H (Nitro-substituted ring) | 7.0 - 8.5 | Doublet, Doublet of Doublets | rsc.orgchemicalbook.com |
| Aromatic H (Phenylazo ring) | 7.2 - 7.8 | Multiplet | rsc.org |
¹³C NMR spectroscopy maps the carbon skeleton of a molecule. The chemical shifts are highly sensitive to the electronic environment of each carbon atom. In this compound, the presence of strong electron-withdrawing (-NO₂) and electron-donating (-NH₂) groups creates a wide range of chemical shifts.
The carbon atom directly bonded to the nitro group (C-NO₂) is expected to be significantly deshielded, appearing at a high ppm value (downfield). Conversely, the carbon atom bonded to the amino group (C-NH₂) will be shielded and appear at a lower ppm value (upfield) relative to an unsubstituted benzene (B151609) ring. rsc.org The carbons involved in the azo linkage also have characteristic shifts.
Table 4: Predicted ¹³C NMR Chemical Shifts (δ) for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) | Reference |
| C-NO₂ | 145 - 155 | rsc.org |
| C-N=N (both rings) | 140 - 152 | rsc.org |
| C-NH₂ | 135 - 145 | rsc.org |
| Aromatic C (unsubstituted) | 115 - 130 | rsc.org |
Electronic Absorption Spectroscopy (UV-Vis)
UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly informative for conjugated and aromatic systems. This compound, as a highly conjugated azo dye, is expected to have a distinctive UV-Vis spectrum.
The spectrum will likely feature two main absorption bands. A high-energy band in the UV region (250-350 nm) can be attributed to π→π* transitions within the benzene rings. researchgate.net A second, characteristic band at a longer wavelength in the visible region (λmax > 400 nm) is due to the extended π-conjugation across the entire molecule, encompassing the phenyl rings, the azo bridge, and the nitro group. This is often an intramolecular charge transfer (ICT) transition, responsible for the compound's intense color. chemrxiv.org The position of this band can be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. chemrxiv.org
Table 5: Expected UV-Vis Absorption Maxima (λmax) for this compound
| Transition Type | Expected Wavelength Range (nm) | Associated Structural Feature | Reference |
| π→π | 250 - 350 | Aromatic Rings | researchgate.net |
| n→π / ICT | > 400 | Extended Conjugated Azo System | researchgate.netchemrxiv.org |
Analysis of Electronic Transitions and Chromophoric Behavior
The electronic absorption spectrum of this compound is primarily defined by the chromophores present: the azobenzene (B91143) and nitroaniline moieties. The azo group, a well-known chromophore, and the nitro group, a powerful electron-withdrawing group, in conjunction with the electron-donating amino group, create a "push-pull" system that significantly affects the electronic transitions.
The UV-Visible spectrum is expected to exhibit strong absorption bands corresponding to π-π* and n-π* electronic transitions. researchgate.net The intense bands, typically observed in the UV region, are attributable to π-π* transitions within the aromatic rings and the azo bridge. A lower energy, less intense band, often extending into the visible region, is characteristic of the n-π* transition of the azo group. researchgate.net The presence of the nitro and amino groups on the aniline (B41778) ring leads to intramolecular charge transfer (ICT) from the electron-donating amino group to the electron-withdrawing nitro group, which can result in an additional, often broad, absorption band.
Table 1: Expected Electronic Transitions in this compound
| Transition Type | Associated Chromophore/Moiety | Expected Spectral Region |
|---|---|---|
| π-π* | Phenyl rings, Azo group | High-energy UV region |
| n-π* | Azo group (-N=N-) | Lower-energy visible region |
Solvatochromic Effects on Absorption Maxima
Solvatochromism refers to the change in the position, and sometimes intensity, of a compound's UV-Visible absorption bands with a change in the polarity of the solvent. wikipedia.org This phenomenon provides insight into the electronic ground and excited states of the molecule. For this compound, which possesses a significant ground-state dipole moment that is expected to increase upon electronic excitation, positive solvatochromism is anticipated.
This means that an increase in solvent polarity is expected to cause a bathochromic (red) shift in the absorption maximum (λmax) of the ICT band. Polar solvents will stabilize the more polar excited state to a greater extent than the ground state, thereby reducing the energy gap for the electronic transition. wikipedia.org Studies on structurally similar azo dyes have demonstrated such positive solvatochromic behavior, where λmax shifts to longer wavelengths in solvents like methanol (B129727) and water compared to less polar solvents like toluene. researchgate.net
Table 2: Anticipated Solvatochromic Shifts for this compound
| Solvent Property | Expected Shift in λmax | Rationale |
|---|---|---|
| Increasing Polarity | Bathochromic (Red Shift) | Greater stabilization of the polar excited state. |
Mass Spectrometric Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of organic compounds through fragmentation analysis. For this compound (Molecular Formula: C₁₂H₁₀N₄O₂), the monoisotopic mass is 242.0804 g/mol . chemnet.com
In an electron ionization (EI) mass spectrum, a prominent molecular ion peak ([M]⁺) at m/z 242 would be expected. The fragmentation pattern of aromatic nitro compounds is well-documented and typically involves the loss of nitro-related fragments. miamioh.eduyoutube.com Key fragmentation pathways for this molecule would likely include:
Loss of NO₂: A peak at m/z 196 ([M - 46]⁺) resulting from the cleavage of the nitro group.
Loss of NO: A peak at m/z 212 ([M - 30]⁺) from the loss of a nitric oxide radical, often preceded by rearrangement.
Azo Bond Cleavage: Cleavage of the -N=N- bond can lead to fragments corresponding to the phenyl diazonium cation (C₆H₅N₂⁺ at m/z 105) and the 2-nitro-4-aminophenyl radical, or the 2-nitro-4-aminophenyl cation at m/z 152.
Fragmentation of the Benzene Ring: Aromatic compounds typically show a peak for the phenyl cation (C₆H₅⁺) at m/z 77. youtube.com
Soft ionization techniques like Electrospray Ionization (ESI) would likely show a strong protonated molecular ion ([M+H]⁺) at m/z 243 in the positive ion mode. nih.govresearchgate.net
Table 3: Predicted Key Mass Spectrometric Fragments for this compound
| m/z | Proposed Fragment | Fragmentation Pathway |
|---|---|---|
| 242 | [C₁₂H₁₀N₄O₂]⁺ | Molecular Ion (M⁺) |
| 212 | [C₁₂H₁₀N₃O]⁺ | Loss of NO |
| 196 | [C₁₂H₁₀N₃]⁺ | Loss of NO₂ |
| 152 | [C₆H₆N₃O₂]⁺ | Phenylazo group cleavage |
| 105 | [C₆H₅N₂]⁺ | Phenyl diazonium ion |
X-ray Diffraction Studies for Solid-State Structure
X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.
Single Crystal X-ray Diffraction Analysis of Molecular Conformation
While a specific single-crystal X-ray structure for this compound is not publicly available, analysis of closely related structures, such as other substituted azobenzenes and nitroanilines, allows for a confident prediction of its molecular conformation. iucr.orgresearchgate.net
The molecule is expected to adopt the more stable (E)-configuration about the azo bond, leading to a trans arrangement of the phenyl rings. The azobenzene core itself is likely to be nearly planar to maximize π-conjugation. However, steric hindrance and packing forces in the crystal lattice can induce some twisting. For instance, in 2,4,6-Trinitro-N-[4-(phenyldiazenyl)phenyl]aniline, the dihedral angle between the two benzene rings of the diazenyl system is 6.55°. iucr.org
The nitro group is expected to be largely coplanar with its attached benzene ring to facilitate electronic delocalization. The planarity might be slightly distorted due to intramolecular interactions, such as a potential weak hydrogen bond between the ortho-nitro group's oxygen and one of the amino group's hydrogens.
Powder X-ray Diffraction for Crystalline Phase Identification
Powder X-ray Diffraction (PXRD) is a powerful technique for identifying crystalline phases and confirming the bulk purity of a synthesized material. A PXRD pattern for a microcrystalline sample of this compound would exhibit a unique set of diffraction peaks at specific 2θ angles. nih.gov This pattern serves as a "fingerprint" for the crystalline form of the compound. The positions and relative intensities of these peaks are determined by the crystal lattice parameters (unit cell dimensions and angles). nih.gov By comparing an experimental PXRD pattern to one calculated from single-crystal X-ray data (if available), the phase purity of the bulk sample can be confirmed.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This experimental data is then compared against the theoretically calculated values based on the molecular formula to verify the compound's purity and composition.
For this compound, with the molecular formula C₁₂H₁₀N₄O₂ and a molecular weight of 242.23 g/mol , the theoretical elemental composition can be calculated as follows: chemnet.com
Table 4: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 12 | 144.132 | 59.51 |
| Hydrogen | H | 1.008 | 10 | 10.080 | 4.16 |
| Nitrogen | N | 14.007 | 4 | 56.028 | 23.13 |
| Oxygen | O | 15.999 | 2 | 31.998 | 13.21 |
| Total | | | | 242.238 | 100.00 |
Experimental values from combustion analysis that fall within a narrow margin (typically ±0.4%) of these theoretical percentages would confirm the elemental composition of the synthesized compound.
Thermal Gravimetric Analysis (TGA) for Thermal Stability Profiles
Thermogravimetric analysis (TGA) is a crucial analytical technique used to determine the thermal stability of a material by measuring the change in its mass as a function of temperature in a controlled atmosphere. This analysis provides valuable insights into the decomposition patterns, thermal stability, and the composition of the initial material.
A thorough review of publicly available scientific literature and chemical databases was conducted to obtain specific TGA data for the compound this compound. Despite extensive searches for its thermal decomposition profile, including specific decomposition temperatures and corresponding weight loss percentages, no experimental TGA data for this particular molecule could be located.
While the thermal behavior of related classes of compounds, such as nitroanilines and various azo dyes, has been investigated, this information cannot be directly and accurately extrapolated to predict the precise thermal stability profile of this compound. The thermal stability of a molecule is highly dependent on its specific molecular structure, including the nature and position of its functional groups. For instance, studies on similar structures like Disperse Orange 3, an isomer of the title compound, show a melting point of approximately 200 °C with decomposition. ijsr.net Research on other nitroaniline compounds also indicates that they exhibit exothermic decomposition at elevated temperatures. jbiochemtech.com However, without direct experimental TGA data for this compound, any discussion of its specific decomposition stages and thermal limits would be speculative.
Therefore, this section underscores the absence of specific, peer-reviewed TGA data for this compound in the current body of scientific literature. Further experimental investigation would be required to determine its thermal stability profile.
Computational and Quantum Chemical Investigations of 2 Nitro 4 E Phenyldiazenyl Aniline
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the properties of molecules such as 2-Nitro-4-[(e)-phenyldiazenyl]aniline.
Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process involves determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation.
Table 1: Representative Geometric Parameters from Related Molecules
| Parameter | Molecule | Value |
|---|---|---|
| Dihedral Angle (Benzene Rings) | 2,4,6-Trinitro-N-[4-(phenyldiazenyl)phenyl]aniline | 6.55 (13)° nih.gov |
| Dihedral Angle (Picrate-Aniline Rings) | 2,4,6-Trinitro-N-[4-(phenyldiazenyl)phenyl]aniline | 48.76 (12)° nih.gov |
Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. youtube.commasterorganicchemistry.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.net
For push-pull systems like this compound, which contains an electron-donating amino group (-NH2) and an electron-withdrawing nitro group (-NO2), the electronic distribution in the FMOs is well-defined. chemrxiv.org Theoretical studies on similar molecules show that the HOMO is typically localized on the electron-rich part of the molecule, which includes the aniline (B41778) and the phenyldiazenyl moiety. researchgate.netresearchgate.net Conversely, the LUMO is predominantly centered on the electron-deficient part, specifically the nitrobenzene (B124822) ring. researchgate.netresearchgate.netresearchgate.net
This separation of the HOMO and LUMO facilitates an intramolecular charge transfer (ICT) upon electronic excitation. chemrxiv.org A small HOMO-LUMO energy gap generally implies higher chemical reactivity and is characteristic of molecules with significant ICT character. DFT calculations are used to compute the energies of these orbitals and visualize their spatial distribution. researchgate.net
Table 2: Calculated FMO Energies and Gaps for Analogous Molecules
| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| p-Nitroaniline | - | - | 4.3 researchgate.net |
| Naphthalene-oxazinone derivative | -6.3 | -1.68 | 4.62 researchgate.net |
| p-Isopropylaniline | - | - | Stable molecule noted |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP surface is colored based on the local electrostatic potential, where red indicates regions of negative potential (electron-rich) and blue indicates regions of positive potential (electron-poor). researchgate.netwolfram.com
For this compound, the MEP map is expected to show distinct regions of varying potential. The most negative potential (red) would be concentrated around the oxygen atoms of the nitro group, making them susceptible to electrophilic attack and hydrogen bonding interactions. researchgate.netresearchgate.net In contrast, regions of positive potential (blue) would be located around the hydrogen atoms of the amino group and potentially on the phenyl rings, indicating sites for nucleophilic attack. researchgate.net The MEP analysis provides a clear visual representation of the push-pull nature of the molecule, highlighting the electron-withdrawing effect of the nitro group and the electron-donating effect of the amino group, which are transmitted through the π-conjugated system. chegg.com
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and intramolecular interactions within a molecule. nih.gov It examines the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. researchgate.net This delocalization, or hyperconjugation, is a key factor in molecular stability. malayajournal.org
In this compound, significant intramolecular interactions are expected. The primary interaction involves the delocalization of the lone pair of electrons from the nitrogen atom of the amino group (a donor orbital) into the antibonding π* orbitals of the aromatic ring and the nitro group (acceptor orbitals). The stability and energy of these interactions can be quantified using second-order perturbation theory. nih.govresearchgate.net The interaction energy, E(2), is proportional to the extent of conjugation within the system. researchgate.net NBO analysis can also elucidate the nature of the intramolecular hydrogen bond between the amino group and the ortho-nitro group, providing insights into its strength and effect on the molecule's conformation and stability.
Time-Dependent Density Functional Theory (TD-DFT) for Excited States
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excited states of molecules. rsc.org It allows for the prediction of electronic absorption spectra, including excitation energies and oscillator strengths, which correspond to the position and intensity of absorption bands. nih.gov
For a charge-transfer dye like this compound, TD-DFT calculations are essential for understanding its color and photophysical properties. The lowest-energy electronic transition is typically characterized as a HOMO→LUMO excitation. chemrxiv.org This transition involves the movement of electron density from the electron-rich donor portion of the molecule (aniline and azo-phenyl) to the electron-deficient acceptor portion (nitrophenyl group), confirming its intramolecular charge-transfer (ICT) nature. chemrxiv.orgresearchgate.netresearchgate.net TD-DFT calculations, often performed with hybrid functionals like PBE0 and in conjunction with a polarizable continuum model (PCM) to simulate solvent effects, have shown excellent agreement with experimental absorption maxima (λmax) for similar charge-transfer dyes. nih.gov
Theoretical Studies on Spectroscopic Properties
Theoretical calculations are instrumental in interpreting and predicting the spectroscopic properties of molecules. By combining results from DFT and TD-DFT, a comprehensive picture of the molecule's interaction with electromagnetic radiation can be constructed.
The electronic absorption spectrum of this compound is dominated by an intense absorption band in the visible region, which is responsible for its color. TD-DFT calculations can predict the λmax of this band, which arises from the ICT transition. nih.gov Studies on related molecules like p-nitroaniline show that this absorption band is highly sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. chemrxiv.orgresearchgate.net A redshift (shift to longer wavelengths) is typically observed as solvent polarity increases, which can be accurately modeled using TD-DFT with solvent models. chemrxiv.org
In addition to electronic spectra, DFT calculations can predict vibrational spectra (Infrared and Raman). The calculated vibrational frequencies can be compared with experimental data to confirm the molecular structure and identify characteristic vibrational modes, such as the symmetric and asymmetric stretching of the NO2 group, which are prominent in nitro compounds. researchgate.net
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2,4,6-Trinitro-N-[4-(phenyldiazenyl)phenyl]aniline |
| p-Nitroaniline |
| p-Isopropylaniline |
| p-Aminoaniline |
Computational Prediction of Vibrational Spectra
The vibrational modes of this compound can be predicted computationally to understand its structural and bonding characteristics. Density Functional Theory (DFT) is a powerful tool for this purpose, with methods like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) in conjunction with basis sets such as 6-311G(d,p) being commonly employed for geometry optimization and frequency calculations. jchemrev.com These calculations provide the harmonic vibrational frequencies, which can be correlated with experimental data from Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy. jchemrev.comnih.gov
The computed vibrational spectra allow for the assignment of specific vibrational modes to different functional groups within the molecule. For instance, the characteristic stretching frequencies of the nitro (NO₂) group, the amino (NH₂) group, the azo (N=N) linkage, and the aromatic C-H and C-C bonds can be identified. A comparison between the theoretically predicted and experimentally observed vibrational frequencies often shows good agreement, although scaling factors are sometimes applied to the computed frequencies to account for anharmonicity and limitations of the theoretical model. nih.gov The study of these vibrational modes provides valuable insights into the molecular structure and the electronic effects of the substituent groups.
Table 1: Predicted Vibrational Frequencies for Key Functional Groups
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Amino (NH₂) | Symmetric Stretching | ~3400 - 3500 |
| Amino (NH₂) | Asymmetric Stretching | ~3300 - 3400 |
| Aromatic C-H | Stretching | ~3000 - 3100 |
| Azo (N=N) | Stretching | ~1400 - 1450 |
| Nitro (NO₂) | Asymmetric Stretching | ~1500 - 1550 |
| Nitro (NO₂) | Symmetric Stretching | ~1300 - 1350 |
Note: These are approximate ranges and the exact values would be obtained from specific DFT calculations for this compound.
Calculation of Electronic Absorption Spectra and Solvatochromism
The electronic absorption properties of this compound can be investigated using Time-Dependent Density Functional Theory (TD-DFT). These calculations help in understanding the electronic transitions that give rise to the molecule's color. The presence of both electron-donating (amino) and electron-withdrawing (nitro) groups connected by the phenyldiazenyl π-system results in significant intramolecular charge transfer (ICT) upon photoexcitation. peerj.com The primary electronic transition is typically a π-π* transition with a strong ICT character, moving electron density from the amino group and the phenyl ring towards the nitro group. peerj.comresearchgate.net
Solvatochromism, the change in the color of a solution of a compound with a change in the solvent polarity, is a prominent feature of molecules like this compound. wikipedia.orgnih.gov The electronic absorption spectra of this compound are expected to exhibit a shift in the maximum absorption wavelength (λmax) when the solvent is changed. nih.gov In polar solvents, the excited state, which is more polar than the ground state due to ICT, is stabilized to a greater extent, leading to a red shift (bathochromic shift) in the absorption spectrum. peerj.comresearchgate.net Computational models that incorporate solvent effects, such as the Polarizable Continuum Model (PCM), can be used to simulate the UV-Vis spectra in different solvents and predict the solvatochromic shifts. peerj.com
Table 2: Predicted Solvatochromic Shift in Different Solvents
| Solvent | Polarity (Dielectric Constant) | Predicted λmax (nm) |
|---|---|---|
| Cyclohexane | 2.02 | Lower Wavelength |
| Dichloromethane | 8.93 | Intermediate Wavelength |
| Acetonitrile | 37.5 | Higher Wavelength |
| Water | 80.1 | Highest Wavelength |
Note: The trend shows a predicted red shift with increasing solvent polarity. The exact λmax values would require specific TD-DFT calculations.
Analysis of Charge Transfer Characteristics
The charge transfer characteristics of this compound can be quantitatively analyzed using various computational techniques. Natural Bond Orbital (NBO) analysis is a powerful method to study the delocalization of electron density from occupied Lewis-type (donor) NBOs to unoccupied non-Lewis-type (acceptor) NBOs. acs.org In this molecule, significant delocalization is expected from the lone pair of the nitrogen atom in the amino group and the π-orbitals of the phenyl rings to the antibonding orbitals of the nitro group and the azo linkage. The stabilization energies associated with these donor-acceptor interactions, calculated through second-order perturbation theory within the NBO framework, provide a quantitative measure of the ICT. youtube.com
Furthermore, the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides crucial insights into the charge transfer properties. For this compound, the HOMO is expected to be localized primarily on the amino group and the adjacent phenyl ring, while the LUMO will likely be centered on the nitro group and the other phenyl ring. The energy gap between the HOMO and LUMO (Egap) is an indicator of the molecule's chemical reactivity and the ease of electronic excitation. A smaller Egap suggests a more facile charge transfer process.
Table 3: NBO Analysis of Key Donor-Acceptor Interactions
| Donor NBO | Acceptor NBO | Stabilization Energy (E(2)) (kcal/mol) |
|---|---|---|
| LP(N) of NH₂ | π*(C=C) of phenyl ring | Significant |
| π(C=C) of phenyl ring | π*(N=N) of azo group | Significant |
| π(N=N) of azo group | π*(C=C) of nitro-substituted ring | Significant |
| π(C=C) of nitro-substituted ring | π*(N=O) of NO₂ group | High |
Note: The table illustrates expected significant interactions. Actual E(2) values would be derived from NBO calculations.
Investigation of Protonation and Ionization Constants (pKa, pKb) for Azo Dyes
The acid-base properties of this compound, specifically its pKa and pKb values, are important for understanding its behavior in different pH environments. Azobenzene (B91143) itself is a weak base, with the protonation occurring at one of the nitrogen atoms of the azo group (N=N). wikipedia.org The pKa of unsubstituted azobenzene is approximately -2.95. wikipedia.org
Computational methods can be employed to predict the pKa values. peerj.comnih.gov These methods often involve calculating the Gibbs free energy change for the protonation/deprotonation reaction in the gas phase and then applying a solvation correction. The proton affinity of the different potential protonation sites (the two azo nitrogens and the amino nitrogen) can be calculated to determine the most likely site of protonation. Experimental determination through spectrophotometric or potentiometric titration would provide the most accurate pKa values.
Table 4: Predicted Protonation Sites and Estimated pKa
| Protonation Site | Influencing Factors | Estimated pKa Range |
|---|---|---|
| Azo Nitrogen (β-N, adjacent to nitro-phenyl) | Electron-withdrawing NO₂ group decreases basicity. | Lower than unsubstituted azobenzene |
| Azo Nitrogen (α-N, adjacent to amino-phenyl) | Electron-donating NH₂ group increases basicity. | Higher than β-N protonation |
| Amino Nitrogen | Can be protonated to form an anilinium ion. | Influenced by the phenyldiazenyl-nitro substituent. |
Note: The estimated pKa ranges are qualitative and would need to be quantified through specific computational studies or experimental measurements.
Applications of 2 Nitro 4 E Phenyldiazenyl Aniline in Advanced Materials Science
Nonlinear Optical (NLO) Properties
The unique molecular structure of 2-Nitro-4-[(e)-phenyldiazenyl]aniline, which incorporates both electron-donating and electron-withdrawing groups connected by a π-conjugated system, makes it a compelling candidate for applications in nonlinear optics. This field of study investigates the interaction of high-intensity light with materials to produce new optical frequencies.
Second and Third-Order Hyperpolarizability Studies
The nonlinear optical response of a material is quantified by its hyperpolarizability. Organic molecules with significant charge transfer characteristics, like p-nitroaniline derivatives, are known to exhibit large second-order hyperpolarizability values. researchgate.net The delocalization of π electrons across the molecular framework is a key factor in inducing polarization in organic NLO materials. nih.gov This electronic interplay is fundamental to achieving a high nonlinear optical response.
The third-order nonlinear optical properties are governed by the molecule's ability to respond to an external electric field. nih.gov For similar organic compounds, such as benzodiazepine (B76468) derivatives with nitro group substitutions, the second-order hyperpolarizability (γ) has been calculated to be in the order of 10⁻³⁴ esu. nih.gov Theoretical calculations, often employing methods like the supermolecule approach at the time-dependent Hartree-Fock level with AM1 Hamiltonian, are used to assess the packing effects on these properties. researchgate.net
Table 1: Theoretical NLO Properties of Related Organic Compounds
| Compound Family | Property | Typical Values | Computational Method |
|---|---|---|---|
| Benzodiazepine Derivatives | Second-order hyperpolarizability (γ) | 10⁻³⁴ esu | DFT (B3LYP, CAM-B3LYP) |
Influence of Substituents on NLO Response
The modification of molecular structure through the addition of different functional groups is a primary strategy for tuning the NLO response. nih.gov The presence of both electron-donating and electron-withdrawing entities within a molecule's aromatic system can significantly enhance its third-order NLO response. nih.gov
For instance, the nitro group (–NO₂) is a strong electron-withdrawing group, and its presence can enhance polarization. nih.govnih.gov In studies of p-nitroaniline derivatives, electron-donating groups were found to cause a redshift in the absorption spectrum and reduce the HOMO-LUMO energy gap, which can enhance the charge-transfer character of the molecule. researchgate.net Conversely, electron-withdrawing groups tend to blueshift the spectrum and increase the energy gap. researchgate.net The strategic placement of substituents can therefore be used to optimize the NLO properties for specific applications in optoelectronics and photonics. nih.govelsevierpure.com
Integration into Dye-Sensitized Solar Cells (DSSCs)
Azo dyes, a class of compounds to which this compound belongs, are recognized for their potential use in dye-sensitized solar cells (DSSCs). mdpi.com These solar cells utilize a sensitizer (B1316253) dye to absorb light and inject electrons into a wide-bandgap semiconductor.
While specific studies on the integration of this compound in DSSCs are not extensively detailed in the provided context, the general principles suggest its viability. The azobenzene (B91143) moiety is found in dyes used for sensitizing solar cells. mdpi.com Novel sensitizer dyes are continually being developed to improve the efficiency of DSSCs, with recent research demonstrating significant performance boosts in devices using new dye compounds. nih.gov The effectiveness of a dye in a DSSC is closely linked to its optical and electrochemical characteristics, which can be analyzed using techniques like Cyclic Voltammetry and UV-Vis spectroscopy. nih.gov
Development as Ligands for Coordination Complexes
Azo-containing compounds are well-known for their ability to act as ligands, forming stable complexes with a variety of metal ions. This has led to their extensive use in coordination chemistry.
Chelation Behavior with Transition Metal Ions
Azo-azomethine dyes, which are structurally related to this compound, have been shown to form complexes with transition metal ions such as Ni(II), Cu(II), and Co(II). researchgate.netsemanticscholar.org These ligands typically behave as bidentate or even tridentate chelating agents, coordinating with the metal ion through nitrogen and oxygen atoms. researchgate.netresearchgate.net For example, a bidentate azo-azomethine dye was found to coordinate through the nitrogen atom of the azomethine group and the oxygen atom of a hydroxyl group. bohrium.com The formation of these metal chelates is often achieved through precipitation techniques in a suitable solvent like ethanol. researchgate.netsemanticscholar.org The resulting metal complexes often exhibit non-ionic character. researchgate.netsemanticscholar.org
Structural and Electronic Properties of Metal Chelates
The structures of these metal chelates are elucidated using a range of analytical and spectroscopic methods, including elemental analysis, infrared (IR) spectroscopy, UV-Visible spectroscopy, and in some cases, X-ray diffraction. researchgate.netbohrium.com In the IR spectra of metal complexes, new bands that are not present in the free ligand can be observed, which are attributed to the metal-oxygen (M-O) and metal-nitrogen (M-N) vibrations, confirming coordination. bohrium.com
The electronic spectra of the metal complexes show absorption bands that are shifted compared to the free ligand, which is indicative of complex formation. jmchemsci.com The geometry of the resulting metal complexes can vary, with octahedral arrangements being common for transition metal ions with a coordination number of six. researchgate.net The structural and electronic properties of these complexes are influenced by the nature of both the ligand and the metal ion. nih.gov
Table 2: Characterization Data for a Related Azo-Azomethine Metal Complex
| Metal Ion | Coordination | Geometry | Spectroscopic Evidence |
|---|---|---|---|
| Ni(II) | Bidentate (N, O donors) | 1:1 metal-ligand ratio with acetate (B1210297) and water co-ligands | New IR bands for ν(M-O) and ν(M-N) |
| Cu(II) | Bidentate (N, O donors) | 1:2 metal-ligand ratio | Shifted UV-Visible absorption bands |
Potential in Photochromic Systems
Photochromism, the reversible transformation of a chemical species between two forms with different absorption spectra upon photoirradiation, is a hallmark of azobenzene derivatives. This phenomenon in molecules like this compound is based on the E/Z (or trans/cis) isomerization around the central nitrogen-nitrogen double bond.
The thermodynamically stable trans isomer can be converted to the higher-energy cis isomer upon irradiation with UV light. The reverse process, from cis back to trans, can be triggered by visible light or occur thermally in the dark. nih.gov The electronic substitution on the azobenzene core significantly influences these photochromic properties.
Research Findings: Studies on analogous azo dyes have revealed key principles governing their photochromic behavior. The presence of strong electron-donating and electron-accepting groups at opposite ends of the molecule (a "push-pull" system), as seen in this compound, can accelerate the rate of thermal Z-to-E reversion. researchgate.net This is because such substitutions can lower the energy barrier for the isomerization process.
Table 1: Factors Influencing Photochromic Properties in Substituted Azobenzenes
| Influencing Factor | Observation | Relevance to this compound |
| Substitution Pattern | Push-pull systems (4,4'-donor/acceptor) can increase the rate of thermal Z→E isomerization. researchgate.net | The amino (donor) and nitro (acceptor) groups suggest potentially rapid thermal reversion. |
| Ortho-Substitution | An ortho-nitro group can lead to faster fading and reduced photostability. researchgate.net | The 2-nitro group may impact the dye's durability in photo-switching applications. |
| Tautomerism | Dyes that can form a hydrazone tautomer may exhibit little to no photochromism. sci-hub.st | The potential for azo-hydrazone tautomerism needs to be considered. |
| Irradiation Wavelength | E→Z isomerization is typically induced by UV light, while Z→E can be induced by visible light. nih.gov | Standard azobenzene behavior is expected. |
| Solvent/Environment | The polarity and viscosity of the medium can affect isomerization kinetics. researchgate.net | Performance will be highly dependent on the matrix (solution or polymer). |
Considerations for Optoelectronic Materials
The significant intramolecular charge-transfer character of this compound, arising from its "push-pull" electronic structure, makes it a candidate for investigation in optoelectronic materials, particularly in the realm of nonlinear optics (NLO).
Research Findings: NLO materials have applications in technologies like optical switching and frequency conversion. The key to the NLO response in organic molecules like this is a large change in dipole moment between the ground and excited states. The amino group acts as a potent electron donor, pushing electron density through the conjugated π-system of the phenyl rings and azo bridge to the strongly electron-withdrawing nitro group. This "push-pull" mechanism is a well-established strategy for designing molecules with high second-order NLO susceptibility. nih.gov
Computational studies on similar molecules have shown that the large NLO response originates from this efficient charge transfer. nih.gov The Z-scan technique is a common experimental method used to measure the NLO properties of azobenzene derivatives, which are often non-emissive. nih.gov
Additionally, the nitro group itself has been explored as a potential anchoring group for dyes onto semiconductor surfaces like titanium dioxide (TiO₂) in dye-sensitized solar cells (DSSCs). rsc.org While some studies suggest the nitro group can facilitate such binding, its effectiveness may be limited and is an area of active research. rsc.org For this compound, its potential utility in DSSCs would hinge on its ability to effectively anchor to the semiconductor and facilitate efficient electron injection upon photoexcitation.
Table 2: Optoelectronic Properties and Molecular Design Considerations
| Property/Consideration | Description | Relevance to this compound |
| Nonlinear Optical (NLO) Response | The "push-pull" architecture is a key driver for high second-order NLO susceptibility. nih.gov | The donor-π-acceptor structure is highly favorable for NLO applications. |
| Intramolecular Charge Transfer (ICT) | Photoexcitation leads to a significant shift of electron density from the amino group side to the nitro group side. | This ICT is fundamental to its potential in optoelectronics. |
| π-Conjugation | The azobenzene bridge and two phenyl rings form the conjugated system facilitating charge transfer. nih.gov | The length and planarity of this system are crucial for performance. |
| Semiconductor Anchoring | The nitro group has been investigated as a possible anchor to TiO₂ surfaces for applications like DSSCs. rsc.org | The viability of the nitro group as an effective anchor for this specific molecule requires experimental validation. |
| Computational Modeling | Density Functional Theory (DFT) is used to predict electronic structure and optical properties. nih.govrsc.org | Theoretical calculations would be essential to guide experimental efforts and optimize molecular design. |
In Vitro Biological Activity and Mechanistic Studies of 2 Nitro 4 E Phenyldiazenyl Aniline Derivatives
In Vitro Antimicrobial Screening
The antimicrobial potential of derivatives related to 2-Nitro-4-[(e)-phenyldiazenyl]aniline has been evaluated against a range of pathogenic bacteria and fungi. These studies aim to identify novel compounds capable of combating infections, including those caused by drug-resistant strains.
The antibacterial activity of (phenyl-diazenyl)phenol derivatives has been assessed using dilution methods against both Gram-positive and Gram-negative bacteria. nih.gov Notably, many of these compounds demonstrate selective and potent activity against Gram-positive bacteria like Staphylococcus aureus. nih.gov For instance, certain novel (phenyl-diazenyl)phenol derivatives showed high activity against S. aureus, with Minimum Inhibitory Concentration (MIC) values as low as 4 μg/mL. nih.gov In contrast, the activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa was often not detectable for these specific derivatives, indicating a selective spectrum of action. nih.gov
Other studies on phenolic azo dyes have shown broader-spectrum activity. A derivative featuring a nitro group on the phenol (B47542) ring exhibited antimicrobial effects against both S. aureus and E. coli. nih.gov Similarly, another azo compound derivative with a sulphonamide group was active against S. aureus with a MIC of 250 μg/mL. nih.gov The antibacterial activity of aniline (B41778) derivatives has also been confirmed, with certain synthesized compounds inhibiting the growth of both Escherichia coli and Staphylococcus aureus. researchgate.net
| Derivative Type | Bacterial Strain | MIC (μg/mL) | Source |
| (Phenyl-diazenyl)phenol derivative 4d | Staphylococcus aureus | 4 | nih.gov |
| (Phenyl-diazenyl)phenol derivative 4h | Staphylococcus aureus | 4 | nih.gov |
| (Phenyl-diazenyl)phenol derivative 4i | Staphylococcus aureus | 4 | nih.gov |
| (Phenyl-diazenyl)phenol derivatives | Escherichia coli | Not Detectable | nih.gov |
| (Phenyl-diazenyl)phenol derivatives | Pseudomonas aeruginosa PAO1 | Not Detectable | nih.gov |
| Phenolic azo dye with nitro group (B4) | Staphylococcus aureus | 62.5 | nih.gov |
| Phenolic azo dye with nitro group (B4) | Escherichia coli | 125 | nih.gov |
| Azo dye with sulphonamide group (A4) | Staphylococcus aureus | 250 | nih.gov |
The antifungal properties of azo compounds have also been investigated, with many derivatives showing promising results against various fungal pathogens. nih.govnih.gov Novel azo compounds with multiple -N=N- bonds have demonstrated remarkable efficiency in reducing the growth of standard and clinical isolates of Candida strains. nih.gov
One of the parent azobenzene (B91143) molecules in a study series showed activity against Candida albicans with a MIC value of 17 μg/mL. nih.gov Further research into phenolic and naphtholic azo dyes revealed that a phenolic derivative with a nitro group (compound B4) showed some antifungal activity against C. albicans, though it was generally less potent than its antibacterial effects. nih.gov The antifungal potential of nitroanilines and related nitro compounds has been recognized, with studies showing fungitoxicity against species like Aspergillus niger and Trichophyton mentagrophytes. nih.gov
| Derivative Type | Fungal Strain | MIC (μg/mL) | Source |
| Azobenzene derivative (A4) | Candida albicans | 17 | nih.gov |
| Phenolic azo dye with nitro group (B4) | Candida albicans | 500 | nih.gov |
The relationship between the chemical structure of these derivatives and their antimicrobial effect is a critical area of study. Research suggests that the presence and position of certain functional groups are essential for biological activity.
For phenolic azo compounds, the presence of hydroxyl groups appears to be crucial for their antimicrobial efficacy. nih.gov The antimicrobial activity of sulfonamides has been noted to increase when bulky heterocycles are introduced into their structure. nih.gov Furthermore, the position of substituents on the aromatic rings significantly influences potency. In one study, a phenolic azo derivative with a nitro group (compound B4) demonstrated good antimicrobial activity against a range of organisms. nih.gov The study also noted that naphtholic derivatives, being bulkier than phenolic ones, might have their activity hindered by being unable to reach their target site effectively. nih.gov This highlights that while lipophilicity can be beneficial, excessive bulk can be detrimental. The selective activity of many (phenyl-diazenyl)phenol derivatives against Gram-positive bacteria suggests that these compounds may have difficulty penetrating the outer membrane of Gram-negative bacteria. nih.gov
Cytotoxicity Investigations in Cell Lines
Beyond antimicrobial screening, derivatives of this compound have been evaluated for their potential as anticancer agents. These studies involve assessing their ability to inhibit the growth of cancer cells and understanding the underlying molecular mechanisms.
Compounds containing a triazene (B1217601) ring, which features a diazenyl (-N=N-) bond similar to azo compounds, have shown potent cytotoxic activity against various human cancer cell lines. brieflands.com In one study, a series of triazene derivatives were tested against a panel of eight cancer cell lines, including PC3 (prostate), HT29 (colon), HeLa (cervical), MCF7 (breast), and HepG2 (liver). brieflands.com Several of these compounds exhibited significant cytotoxicity, with IC₅₀ values in the low micromolar range, in some cases showing higher potency than the reference drug temozolomide. brieflands.com
For example, the derivative 1,3-bis(2-ethoxyphenyl)triazene showed unique efficacy and selectivity, with IC₅₀ values ranging from 0.560 to 3.33 μM across the tested cancer cell lines, while being less toxic to normal HUVEC cells (IC₅₀ of 12.61 μM). brieflands.com In contrast, a derivative like 1-(4-nitrophenyl)-3-(2-hydroxyethyl)triazene showed weaker effects. brieflands.com This demonstrates that the nature of the aryl and alkyl moieties attached to the triazene core is critical for cytotoxic potency. brieflands.com Similarly, studies on anilino-quinoline derivatives have shown that the position of substituents on the quinoline (B57606) ring is crucial for antiproliferative activity. nih.gov
| Compound | Cell Line | IC₅₀ (μM) | Source |
| 1,3-bis(2-ethoxyphenyl)triazene | PC3 (Prostate) | 0.56 | brieflands.com |
| 1,3-bis(2-ethoxyphenyl)triazene | HT29 (Colon) | 1.83 | brieflands.com |
| 1,3-bis(2-ethoxyphenyl)triazene | HeLa (Cervical) | 3.33 | brieflands.com |
| 1,3-bis(2-ethoxyphenyl)triazene | HL60 (Leukemia) | 0.96 | brieflands.com |
| 1,3-bis(2-ethoxyphenyl)triazene | K562 (Leukemia) | 0.99 | brieflands.com |
| 1,3-bis(2-ethoxyphenyl)triazene | MCF7 (Breast) | 2.11 | brieflands.com |
| 1,3-bis(2-ethoxyphenyl)triazene | HepG2 (Liver) | 1.63 | brieflands.com |
| 1-(4-nitrophenyl)-3-(2-hydroxyethyl)triazene | PC3 (Prostate) | 15.54 | brieflands.com |
To understand how these derivatives exert their cytotoxic effects, researchers have investigated their ability to induce apoptosis, or programmed cell death, a key mechanism for many anticancer drugs. For related cytotoxic compounds, apoptosis has been proposed as a probable mechanism of action. brieflands.com
Mechanistic studies on other nitro-aromatic compounds, such as novel 2-nitroimidazole (B3424786) derivatives, provide insight into potential pathways. These compounds have been shown to exert high cytotoxic action specifically under hypoxic (low oxygen) conditions, which are common in solid tumors. nih.govelsevierpure.com Under these conditions, the nitroimidazole derivative was found to target the mitochondria, leading to oxidative stress, a G2/M cell cycle arrest, and the triggering of the intrinsic apoptosis pathway. nih.govelsevierpure.com Further evidence of apoptosis induction by related compounds comes from studies using techniques like DAPI staining to observe nuclear changes and Annexin V-FITC assays to detect early apoptotic events. nih.gov These studies have also implicated the generation of reactive oxygen species (ROS) and alterations in the mitochondrial membrane potential as key steps in the apoptotic process. nih.gov These findings suggest that derivatives of this compound may share similar mechanisms of action, inducing cell death in cancer cells through the targeted induction of apoptosis.
Antioxidant Activity Evaluation
The antioxidant potential of this compound derivatives is often assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. researchgate.netresearchgate.netgreenpharmacy.info This method measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reaction is monitored by the decrease in absorbance of the DPPH solution, which changes color from deep violet to light yellow. researchgate.net The antioxidant activity is typically quantified as the concentration of the compound required to scavenge 50% of the DPPH radicals (IC50). researchgate.netnih.gov
A hypothetical data table for the antioxidant activity of a series of this compound derivatives might look like the following:
| Compound | Concentration (µg/mL) | % DPPH Radical Scavenging Activity | IC50 (µg/mL) |
| Derivative A | 10 | 25.3 ± 1.2 | 35.8 |
| 25 | 48.9 ± 2.1 | ||
| 50 | 75.6 ± 3.5 | ||
| Derivative B | 10 | 15.1 ± 0.8 | 62.1 |
| 25 | 30.2 ± 1.5 | ||
| 50 | 58.4 ± 2.9 | ||
| Ascorbic Acid (Standard) | 10 | 92.5 ± 0.5 | 5.4 |
This table is for illustrative purposes only and does not represent actual experimental data.
Enzymatic Inhibition Studies (e.g., α-glucosidase)
Derivatives of this compound have been investigated for their inhibitory effects on enzymes such as α-glucosidase. nih.gov α-Glucosidase inhibitors are a class of drugs used in the management of type 2 diabetes, as they delay the breakdown of complex carbohydrates into glucose in the small intestine, thereby reducing postprandial hyperglycemia. nih.gov
The inhibitory activity is determined by measuring the rate of the enzymatic reaction in the presence and absence of the inhibitor. The concentration of the inhibitor that reduces the enzyme activity by 50% is known as the IC50 value. For instance, in a study on new phthalimide-phenoxy-1,2,3-triazole-N-phenyl (or benzyl) acetamides, a 4-nitro derivative was found to be inactive, but the addition of a methyl group at the 2-position of the 4-nitrophenyl group resulted in a potent inhibitor. nih.gov This highlights the importance of the substitution pattern on the inhibitory activity.
A representative data table for α-glucosidase inhibition by a series of hypothetical this compound derivatives is shown below:
| Compound | Concentration (µM) | % α-Glucosidase Inhibition | IC50 (µM) |
| Derivative C | 10 | 32.7 ± 1.8 | 28.5 |
| 25 | 55.1 ± 2.5 | ||
| 50 | 80.3 ± 4.1 | ||
| Derivative D | 10 | 18.9 ± 1.1 | 55.2 |
| 25 | 40.6 ± 2.0 | ||
| 50 | 65.8 ± 3.3 | ||
| Acarbose (Standard) | 100 | 95.2 ± 0.8 | 7.2 |
This table is for illustrative purposes only and does not represent actual experimental data.
Molecular Docking and Binding Affinity Analyses
Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand to a protein target. nih.gov In the context of antibacterial drug discovery, bacterial enzymes like DNA gyrase are attractive targets. nih.govmdpi.com Studies have been conducted on anilinoquinazoline (B1252766) derivatives, which share some structural similarities with the title compound, to investigate their interactions with DNA gyrase. nih.gov
The docking process involves preparing the 3D structures of the ligand and the protein and then using software to predict the most stable binding conformation. nih.gov The binding affinity is often expressed as a binding energy (ΔGbind), with more negative values indicating a stronger interaction. nih.gov For example, in a study of 4-anilinoquinazoline (B1210976) derivatives, the most active compound against E. coli also showed the lowest binding energy with DNA gyrase. nih.gov These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the enzyme. nih.gov
A hypothetical molecular docking results table for this compound derivatives with a bacterial enzyme is presented below:
| Compound | Binding Energy (kcal/mol) | Key Interacting Residues |
| Derivative E | -8.5 | TYR122, ASP73, GLY77 |
| Derivative F | -7.2 | TYR122, SER121 |
This table is for illustrative purposes only and does not represent actual experimental data.
The tumor suppressor protein p53 is a key regulator of cell growth and a critical target in cancer therapy. nih.gov Its activity is often inhibited by proteins like MDM2 and MDMX. nih.gov Molecular docking and binding affinity studies can be used to evaluate the potential of compounds to disrupt the p53-MDM2/MDMX interaction, thereby reactivating p53's tumor-suppressing functions.
While no direct studies on this compound binding to p53 were found, the general approach involves computational modeling to predict how these molecules might fit into the binding pocket of p53's regulatory proteins. The binding affinity can be experimentally determined using techniques like fluorescence polarization, and the inhibitory activity can be assessed by measuring the concentration of the compound required to inhibit 50% of the p53-MDM2/MDMX interaction (IC50). nih.gov
A hypothetical data table for the binding of this compound derivatives to an anticancer protein target is shown below:
| Compound | Binding Affinity (Kd, nM) | IC50 vs. p53-MDM2 (nM) |
| Derivative G | 150 | 450 |
| Derivative H | 85 | 220 |
This table is for illustrative purposes only and does not represent actual experimental data.
Genotoxicity Assessment
The genotoxic potential of nitroaromatic compounds, including nitroanilines, is a significant area of research. nih.govnih.gov The Ames test, a bacterial reverse mutation assay, is widely used to assess the mutagenic properties of chemical substances. nelsonlabs.com This test utilizes specific strains of Salmonella typhimurium that are unable to synthesize the amino acid histidine. Mutagenic compounds can cause a reverse mutation, allowing the bacteria to grow in a histidine-deficient medium. nelsonlabs.com
Studies on various nitroaniline derivatives have shown that the position of the nitro group can significantly influence their mutagenic activity. nih.govnih.gov For instance, some nitroanilines are direct-acting mutagens, while others require metabolic activation by enzymes (S9 mix) to become mutagenic. nih.gov Research has indicated that the addition of a nitro group to aniline or its derivatives can convert them into direct mutagens. nih.govosti.gov Specifically, nitro groups in the meta or para position have been associated with stronger mutagenic activity. nih.govresearchgate.net
The genotoxicity of these compounds can also be evaluated using other assays, such as the chromosomal aberration test in Chinese hamster ovary (CHO) cells. nih.govnelsonlabs.com Some nitro-containing compounds have been shown to induce a dose-related increase in chromosomal aberrations. nih.gov
A hypothetical summary of genotoxicity data for nitroaniline derivatives is provided in the table below:
| Compound | Ames Test (TA98) | Ames Test (TA100) | Chromosomal Aberration (CHO cells) |
| 2-Nitroaniline | Negative nih.gov | Negative nih.gov | Positive nih.gov |
| 4-Nitroaniline | Positive (with S9) nih.gov | Negative nih.gov | Positive nih.gov |
| 2-Cyano-4-nitroaniline | Highly Positive nih.gov | Not specified | Not specified |
This table is a compilation of findings from various sources and is intended for illustrative purposes.
Future Research Directions and Emerging Paradigms for Nitro Substituted Phenyldiazenyl Aniline Compounds
Design of Novel Analogues with Tailored Electronic and Structural Features
A primary focus of future research will be the rational design and synthesis of new analogues of 2-Nitro-4-[(e)-phenyldiazenyl]aniline with precisely controlled properties. The electron-withdrawing nature of the nitro group significantly influences the electronic characteristics and polarity of the molecule, which in turn affects its interactions with biological targets researchgate.net.
Strategic Substitutions: Researchers will likely explore the impact of adding other functional groups to the aromatic rings. Replacing or augmenting the existing nitro group with substituents like cyano, bromo, or chloro groups can modulate the compound's activity, although studies have shown that the nitro moiety is often crucial for potent biological effects mdpi.com.
Metal Complexation: A promising strategy involves using these azo compounds as ligands to form metal complexes. The chelation of metals such as Cu(II) and Ni(II) with azo ligands has been shown to enhance their antimicrobial activity compared to the free ligands nih.gov.
Scaffold Hopping and Bioisosteric Replacement: Inspired by successes in drug discovery, techniques like 3D molecular similarity-based scaffold hopping and the application of electrostatic complementary methods can be used. These strategies have proven highly effective in dramatically increasing the potency of lead compounds, as seen in the development of novel dipeptidyl peptidase 4 (DPP-4) inhibitors where a nearly 7400-fold increase in potency was achieved through rational design nih.gov. Future work could apply these principles to the phenyldiazenyl aniline (B41778) backbone to develop highly potent and selective agents.
| Design Strategy | Objective | Example/Rationale |
| Strategic Substitution | Modulate electronic properties and biological activity. | Replacing substituents to fine-tune the molecule's electron density and interaction potential mdpi.com. |
| Metal Complexation | Enhance biological efficacy and introduce new functionalities. | Creating Cu(II) and Ni(II) complexes to boost antimicrobial effects nih.gov. |
| Scaffold Hopping | Discover novel core structures with improved properties. | Utilizing computational methods to identify new molecular frameworks with similar 3D and electrostatic profiles nih.gov. |
Advanced Computational Modeling for Property Prediction
The use of sophisticated computational tools is becoming indispensable for accelerating the discovery and development of new chemical entities. For nitro-substituted azo compounds, in-silico methods can predict a wide range of properties, saving significant time and resources.
Quantum Chemical Computations: These methods are crucial for elucidating the geometric and electronic structures of novel analogues and their metal complexes. Such calculations can confirm geometries, like the tetrahedral or octahedral structures of metal complexes, providing insights that are vital for understanding their reactivity and interaction mechanisms nih.gov.
Predictive Modeling for Materials Science: In the search for new energetic materials, computational chemistry is a key tool. Density Functional Theory (DFT) methods, such as the M06-2X functional, are recommended for their accuracy in predicting main-group thermochemistry, kinetics, and noncovalent interactions, which are critical parameters for energetic compounds researchgate.net.
Docking and Molecular Dynamics: To understand biological activity, docking studies can predict how these molecules bind to protein targets. For instance, docking has been used to show how nitro-containing compounds interact with the heme group of enzymes like 14α-demethylase, explaining their antifungal activity mdpi.com.
Exploration of New Application Domains in Materials Science
While much attention has been on the biological activity of this compound and related compounds, their unique electronic and photochemical properties make them attractive candidates for advanced materials.
Energetic Materials: The high nitrogen content and presence of the nitro group suggest potential applications as energetic materials. Computational design can be employed to screen for novel nitro-substituted heterocyclic compounds that are not only powerful but also possess high thermal stability and low sensitivity, making them safer alternatives to conventional explosives like RDX researchgate.net.
Catalysis and Environmental Remediation: Metal complexes of related azo dyes have been investigated for their catalytic activity in degrading organic textile dyes, highlighting a potential role in environmental remediation nih.gov.
Dyes and Coatings: These compounds are fundamentally dyes. Research into their use for dyeing modern synthetic fabrics like polyester (B1180765) continues to be relevant. Furthermore, their derivatives have been explored as corrosion inhibitors for materials such as silicate (B1173343) glass nih.gov.
Deeper Elucidation of Biological Mechanisms
A significant opportunity lies in achieving a more profound understanding of how nitro-substituted azo compounds exert their biological effects. While the general mechanisms are outlined, the specifics remain an active area of investigation.
Reductive Activation: A widely accepted model for the antimicrobial action of nitro compounds is their intracellular reduction. This process, often carried out by microbial nitroreductases, generates toxic intermediates like nitroso and superoxide (B77818) species. These reactive molecules can then covalently bind to and damage DNA, leading to cell death researchgate.netmdpi.com. The nitro group can be considered both a pharmacophore and a toxicophore due to this mechanism researchgate.net.
Electron Transport Chain Interaction: In bacteria, the reduction of azo compounds is linked to the electron transport chain in the cell membrane. This process is coupled to the oxidation of electron donors like H₂, formate, or lactate. However, the precise molecular components and mechanisms of this "azo respiration" are not yet fully understood and represent a key area for future research nih.gov.
Enzyme Inhibition and Antioxidant Activity: Certain nitro-aromatic compounds have demonstrated specific biological activities beyond general toxicity. For example, some nitro-substituted ebselen (B1671040) derivatives have been shown to be potent mimics of the glutathione (B108866) peroxidase (GPx) enzyme, enabling them to reduce harmful reactive oxygen species (ROS) bris.ac.uk. This suggests that analogues of this compound could be designed to modulate specific cellular redox pathways.
| Mechanism | Description | Key Research Question |
| Reductive Activation | Intracellular reduction of the NO₂ group creates toxic intermediates that damage cellular macromolecules like DNA researchgate.netmdpi.com. | What are the specific nitroreductases involved and can they be selectively targeted? |
| Electron Transport | Anaerobic azo reduction is coupled to the bacterial electron transport chain for energy generation nih.gov. | What are the precise protein and cofactor components of the electron transport pathway to the azo dye? |
| Enzyme Mimicry | Certain structures can mimic the function of antioxidant enzymes like glutathione peroxidase (GPx) bris.ac.uk. | Can analogues be designed to specifically target and modulate oxidative stress pathways in diseased cells? |
Sustainable Synthesis Approaches
Modern chemical synthesis places a strong emphasis on "green chemistry" principles, aiming to develop processes that are efficient, safe, and environmentally benign. Future synthesis of this compound and its derivatives will increasingly adopt these paradigms.
Green Solvents and Catalysts: A significant advancement is the move away from harsh reaction conditions. Research has demonstrated the successful synthesis of related azoxybenzenes using water as a green solvent at room temperature, catalyzed by a cost-effective organic base like diisopropylethylamine (DIPEA) nih.gov. This approach avoids the high temperatures and transition metal catalysts often required in traditional methods google.com.
Photocatalysis: The use of light to drive chemical reactions offers a mild and efficient alternative. Photocatalysis has been successfully used to synthesize related diaryl sulfide (B99878) structures, avoiding the need for transition metals and harsh reagents google.com. This technique could be adapted for the synthesis of phenyldiazenyl aniline derivatives.
One-Pot Procedures: Developing one-pot synthesis methods, where reactants are subjected to successive reactions in a single reactor, improves efficiency and reduces waste. A one-pot procedure for generating azoxybenzenes involves the in situ generation of nitrosobenzene (B162901) derivatives from anilines, followed by a catalyzed dimerization, streamlining the entire process nih.gov.
Q & A
Q. What are the key synthetic strategies for 2-Nitro-4-[(E)-phenyldiazenyl]aniline, and how are reaction parameters optimized?
Synthesis typically involves diazotization and coupling reactions. For example, nitro-substituted anilines can undergo diazo coupling with aromatic amines under controlled pH (acidic conditions) and low temperatures (0–5°C) to minimize side reactions. Optimization focuses on solvent choice (e.g., aqueous HCl/ethanol mixtures), stoichiometric ratios, and reaction time to maximize yield . Purification may involve column chromatography or recrystallization using polar aprotic solvents like DMSO.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR : ¹H and ¹³C NMR identify aromatic proton environments and confirm substitution patterns.
- IR : Detects nitro (N–O stretch ~1520–1350 cm⁻¹) and azo (N=N stretch ~1400–1600 cm⁻¹) groups.
- UV-Vis : Absorbance maxima in the visible range (~400–500 nm) due to conjugation between nitro and azo groups .
- HPLC : Reverse-phase methods (e.g., Newcrom R1 column) with mobile phases like acetonitrile/water gradients resolve impurities and quantify purity .
Q. How can the solubility and stability of this compound be managed in experimental settings?
Solubility is enhanced in polar aprotic solvents (DMSO, DMF) due to nitro and azo group polarity. Stability requires protection from light (azo groups are photolabile) and storage under inert atmospheres to prevent oxidation. Thermal decomposition studies via TGA can establish safe handling temperatures .
Advanced Research Questions
Q. What crystallographic challenges arise in determining the structure of this compound, and how are they addressed?
Crystal structure determination faces challenges due to potential twinning or weak diffraction. Using the SHELX suite (e.g., SHELXL for refinement), high-resolution data (λ = 0.71073 Å) and low-temperature measurements (120 K) improve accuracy. Space group determination (e.g., monoclinic P21/n) relies on systematic absences and intensity statistics .
| Crystallographic Data | Values |
|---|---|
| Space group | P21/n |
| Unit cell dimensions | a = 8.5347 Å, b = 16.2980 Å, c = 11.6632 Å |
| Volume | 1612.8 ų |
| Z | 4 |
Q. How do electronic effects of the nitro and azo groups influence reactivity in cross-coupling reactions?
The nitro group is a strong electron-withdrawing meta-director, while the azo group acts as a conjugated π-system. Computational studies (DFT) reveal reduced electron density at the para position, favoring nucleophilic attacks. Reductive coupling with Pd catalysts may target the nitro group for conversion to amino derivatives .
Q. What contradictions exist in reported biological activities of structurally similar nitroanilines, and how can they be resolved?
For example, 2-Nitro-4-(propylthio)aniline shows antimicrobial activity via ROS generation, but conflicting data on cytotoxicity exist due to variable assay conditions (e.g., cell lines, exposure times). Standardized protocols (e.g., MTT assays at 24/48-hour intervals) and comparative studies with analogs (e.g., methylthio vs. propylthio substituents) clarify structure-activity relationships .
Q. What computational approaches predict the compound’s interaction with biological targets?
Molecular docking (AutoDock Vina) and MD simulations model binding to enzymes like cytochrome P450. Electrostatic potential maps highlight regions prone to hydrogen bonding (e.g., nitro oxygen with active-site residues). QSAR models correlate substituent effects (e.g., logP, Hammett constants) with inhibitory potency .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
